Cas no 108887-47-4 (2''-O-(4-Hydroxy-3-methoxycinnamoyl)-3-O-beta-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone)
108887-47-4 structure
Product Name:2''-O-(4-Hydroxy-3-methoxycinnamoyl)-3-O-beta-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone
Numero CAS:108887-47-4
MF:C43H48O24
MW:948.826835632324
CID:2001118
PubChem ID:21626414
Update Time:2025-04-21
2''-O-(4-Hydroxy-3-methoxycinnamoyl)-3-O-beta-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2''-O-(4-Hydroxy-3-methoxycinnamoyl)-3-O-beta-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone
- CHEMBL2206207
- 108887-47-4
- 7-(beta-D-Glucopyranosyloxy)-2-[4-(beta-D-glucopyranosyloxy)phenyl]-5-hydroxy-3-[[2-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one
- DTXSID601098765
- 7-(I(2)-D-Glucopyranosyloxy)-2-[4-(I(2)-D-glucopyranosyloxy)phenyl]-5-hydroxy-3-[[2-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-I(2)-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one
-
- Inchi: 1S/C43H48O24/c1-59-22-10-16(2-8-20(22)47)3-9-27(49)66-40-35(56)31(52)26(15-46)65-43(40)67-39-32(53)28-21(48)11-19(61-42-37(58)34(55)30(51)25(14-45)64-42)12-23(28)62-38(39)17-4-6-18(7-5-17)60-41-36(57)33(54)29(50)24(13-44)63-41/h2-12,24-26,29-31,33-37,40-48,50-52,54-58H,13-15H2,1H3/b9-3+/t24-,25-,26-,29-,30-,31-,33+,34+,35+,36-,37-,40-,41-,42-,43+/m1/s1
- Chiave InChI: XDQCEAKLWIPMLQ-NGCLWCRHSA-N
- Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)OC(/C=C/C1C=CC(=C(C=1)OC)O)=O)OC1C(C2C(=CC(=CC=2OC=1C1C=CC(=CC=1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)=O
Proprietà calcolate
- Massa esatta: 948.25355239g/mol
- Massa monoisotopica: 948.25355239g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 13
- Conta accettatore di obbligazioni idrogeno: 24
- Conta atomi pesanti: 67
- Conta legami ruotabili: 15
- Complessità: 1710
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 15
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.6
- Superficie polare topologica: 380Ų
2''-O-(4-Hydroxy-3-methoxycinnamoyl)-3-O-beta-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
108887-47-4 (2''-O-(4-Hydroxy-3-methoxycinnamoyl)-3-O-beta-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti